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Abstract

1,1-bis(3'-indyl)-1-(p-methoxyphenyl)methane, commonly known as DIM-C-pPhOCHS3, is a
synthetic derivative of diindolylmethane (DIM) that has garnered significant interest as a potent
agonist of the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3). Nur77 is a
transcription factor implicated in diverse cellular processes, including apoptosis, proliferation,
and inflammation. In many cancer types, the expression and subcellular localization of Nur77
are dysregulated. DIM-C-pPhOCH3 has been shown to activate the nuclear pool of Nur77,
leading to the induction of apoptosis in various cancer cell lines, including those of pancreatic
and colon origin. This technical guide provides a comprehensive overview of the core
mechanisms of action of DIM-C-pPhOCH3, detailing its effects on Nur77-dependent and -
independent signaling pathways, and provides detailed experimental protocols for its study.

Introduction

The orphan nuclear receptor Nur77 is a unique therapeutic target in oncology due to its dual
roles in cell survival and apoptosis, which are dictated by its subcellular localization. While
cytoplasmic Nur77 can promote apoptosis by translocating to the mitochondria, nuclear
Nur77's function is more complex and can be context-dependent.[1][2] DIM-C-pPhOCH3 has
emerged as a valuable chemical tool to probe the pro-apoptotic functions of nuclear Nur77.[3]
[4] This compound activates Nur77-dependent transcriptional programs that ultimately lead to
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cancer cell death.[3] This guide will delve into the molecular mechanisms, quantitative effects,
and experimental methodologies associated with DIM-C-pPhOCHS3.

Chemical Properties

Property Value

Chemical Name 1,1-bis(3"-indyl)-1-(p-methoxyphenyl)methane
Synonyms C-DIM5

Molecular Formula C24H20N20

Molecular Weight 352.43 g/mol

CAS Number 33985-68-1

Appearance White to off-white solid

Solubility Soluble in DMSO

Mechanism of Action

DIM-C-pPhOCHS exerts its primary anti-cancer effects through the activation of nuclear Nur77.
Unlike other stimuli that may induce the translocation of Nur77 from the nucleus to the
mitochondria to initiate apoptosis, DIM-C-pPhOCH3's activity is largely dependent on the
nuclear functions of the receptor.

Nur77-Dependent Apoptotic Pathway

Activation of nuclear Nur77 by DIM-C-pPhOCHS3 initiates a transcriptional cascade that
upregulates the expression of several pro-apoptotic genes. Key among these are Tumor
Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and Fas Ligand (FasL). The
induction of TRAIL has been shown to be dependent on the transcription factor Activating
Transcription Factor 3 (ATF3), whose expression is also induced by DIM-C-pPhOCH3 in a
Nur77-dependent manner. This signaling cascade ultimately leads to the activation of the
extrinsic apoptotic pathway, involving the cleavage and activation of caspase-8 and
downstream executioner caspases like caspase-3 and -7, culminating in the cleavage of Poly
(ADP-ribose) polymerase (PARP) and apoptosis.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://aacrjournals.org/cancerres/article/67/2/674/533524/Nur77-Agonists-Induce-Proapoptotic-Genes-and
https://www.benchchem.com/product/b1670647?utm_src=pdf-body
https://www.benchchem.com/product/b1670647?utm_src=pdf-body
https://www.benchchem.com/product/b1670647?utm_src=pdf-body
https://www.benchchem.com/product/b1670647?utm_src=pdf-body
https://www.benchchem.com/product/b1670647?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

DIM-C-pPhOCH3

}ctivates

ATF3 Gene
Transcription

Induces

TRAIL & FasL Gene
Transcription

Activate
via Death Receptors)

Pro-caspase-8

Caspase-3/7

PARP

Cleavage

4
Cleaved PARP

Apoptosis

Click to download full resolution via product page

Figure 1: Nur77-Dependent Apoptotic Signaling Pathway.

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b1670647?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Nur77-Independent Apoptotic Pathway

In addition to its Nur77-dependent activities, DIM-C-pPhOCHS3 can also induce apoptosis
through pathways independent of Nur77. This involves the translocation of Nur77 to the
mitochondria, where it interacts with the anti-apoptotic protein Bcl-2. This interaction is thought
to induce a conformational change in Bcl-2, converting it into a pro-apoptotic protein, which
leads to the release of cytochrome ¢ from the mitochondria and subsequent activation of the

intrinsic apoptotic pathway.
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Figure 2: Nur77-Independent Mitochondrial Apoptotic Pathway.
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BENCHE

Quantitative Data

While direct binding affinity (Kd) and activation (EC50) values for DIM-C-pPhOCH3 with Nur77
are not readily available in the public domain, its biological activity has been quantified through

cell-based assays.

Table 1: Effect of DIM-C-pPhOCH3 on Cancer Cell

Viability

. Cancer Concentrati o
Cell Line Assay Effect Citation
Type on (uM)
Inhibition of
Cell cell growth
RKO Colon ) ) 10
Proliferation after 24, 48,
and 72 hours.
Significant
decrease in
) Cell
L3.6pL Pancreatic ) ) 10, 15, 20 cell growth at
Proliferation
24, 48, and
72 hours.
Comparable
) Cell - growth
Panc28 Pancreatic ] ) Not specified o
Proliferation inhibition to
L3.6pL cells.
Comparable
_ _ Cell N growth
MiaPaCa-2 Pancreatic ] ) Not specified o
Proliferation inhibition to
L3.6pL cells.

Table 2: In Vivo Efficacy of DIM-C-pPhOCH3
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Cancer . Animal L
Cell Line Dosage Effect Citation
Type Model
) Significant
Athymic )
) 25 mg/kg/day  decrease in
Colon RKO Nude Mice
(oral gavage)  tumor volume
(Xenograft)

and weight.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of DIM-C-
pPhOCH3.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of DIM-C-pPhOCHS3 on the viability of pancreatic

cancer cells.

Click to download full resolution via product page
Figure 3: Workflow for MTT Cell Viability Assay.
Materials:
e Pancreatic cancer cell line (e.g., L3.6pL, Panc-28, MiaPaCa-2)
o Complete culture medium (e.g., DMEM with 10% FBS)

e DIM-C-pPhOCHS3 (stock solution in DMSO)
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

« DMSO

e 96-well plates

o Multichannel pipette
o Plate reader
Procedure:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of complete
medium.

 Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

o Prepare serial dilutions of DIM-C-pPhOCH3 in complete medium from a concentrated stock
solution. The final concentrations should typically range from 1 to 50 pM. Include a vehicle
control (DMSO) at the same final concentration as in the highest DIM-C-pPhOCH3
treatment.

e Remove the medium from the wells and replace it with 100 pL of medium containing the
different concentrations of DIM-C-pPhOCHS3 or vehicle control.

 Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
e After incubation, add 10 pL of MTT solution to each well.
 Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

o Carefully remove the medium and add 100 pL of DMSO to each well to dissolve the
formazan crystals.

o Shake the plate gently for 15 minutes to ensure complete dissolution.

» Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of cleaved PARP, cleaved caspase-3, and TRAIL in
cancer cells treated with DIM-C-pPhOCH3.

Materials:

Cancer cell line (e.g., RKO, L3.6pL)

DIM-C-pPhOCH3

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, anti-TRAIL, anti-3-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in 6-well plates and treat with DIM-C-pPhOCH3 (e.g., 10-20 uM) or vehicle
control for the desired time (e.g., 24, 48 hours).

Wash cells with ice-cold PBS and lyse them in RIPA buffer.
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o Determine the protein concentration of the lysates using the BCA assay.

» Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling
for 5 minutes.

e Load equal amounts of protein (20-40 pg) onto an SDS-PAGE gel and perform
electrophoresis.

e Transfer the separated proteins to a PVDF membrane.
e Block the membrane with blocking buffer for 1 hour at room temperature.
 Incubate the membrane with the primary antibody of interest overnight at 4°C.

e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

e Wash the membrane again and apply the chemiluminescent substrate.

o Capture the signal using an imaging system. -actin is used as a loading control to ensure
equal protein loading.

Orthotopic Pancreatic Cancer Xenograft Model

This protocol outlines the establishment of an orthotopic pancreatic cancer model and
treatment with DIM-C-pPhOCH3.

Materials:

Athymic nude mice (6-8 weeks old)

Pancreatic cancer cells (e.g., L3.6pL)

Matrigel

DIM-C-pPhOCH3

Corn oil (vehicle)
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e Surgical instruments
e Anesthesia
Procedure:

e Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of serum-free medium
and Matrigel on ice.

» Anesthetize the mice.

o Make a small incision in the left upper quadrant of the abdomen to expose the pancreas.

e Inject 1 x 1076 cells in a 50 pL volume into the tail of the pancreas.

e Close the incision with sutures.

» Allow tumors to establish for 7-10 days.

e Randomize mice into treatment and control groups.

e Administer DIM-C-pPhOCHS3 (e.g., 25 mg/kg/day) or vehicle (corn oil) daily via oral gavage.
e Monitor tumor growth using calipers or an in vivo imaging system.

o At the end of the study, euthanize the mice, and excise the tumors for weight measurement
and further analysis (e.g., immunohistochemistry for apoptosis markers).

Conclusion

DIM-C-pPhOCHS is a valuable research tool and a potential therapeutic lead compound that
targets the orphan nuclear receptor Nur77 to induce apoptosis in cancer cells. Its mechanism
of action, primarily through the activation of nuclear Nur77 and the subsequent induction of pro-
apoptotic gene expression, provides a clear rationale for its anti-cancer effects. The detailed
protocols provided in this guide will enable researchers to further investigate the therapeutic
potential of DIM-C-pPhOCHS3 and to explore the complex biology of Nur77 in cancer. Further
studies are warranted to determine the precise binding kinetics of DIM-C-pPhOCH3 with Nur77
and to expand the evaluation of its efficacy in a broader range of preclinical cancer models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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